tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate
Description
tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate (CAS: EN300-207799) is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at position 1 and an (E)-configured 1-fluoro-2-hydroxyethylidene substituent at position 2. Its molecular formula is C₁₂H₁₈FNO₃, with a molecular weight of 267.28 g/mol .
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3/b10-9+ |
InChI Key |
LZCGMXWLFIVGKZ-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC/C(=C(/CO)\F)/C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxyethylidene Group Addition: This step might involve aldol condensation or other carbonyl addition reactions.
tert-Butyl Protection: The carboxylate group can be protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to alcohols using reagents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
tert-Butyl 3,3-difluoropiperidine-1-carboxylate (CAS: 911634-75-8)
- Structure : Features two fluorine atoms at position 3 of the piperidine ring.
- Molecular Formula: C₁₀H₁₇F₂NO₂; Molecular Weight: 221.24 g/mol .
- Key Differences : Lacks the hydroxyethylidene group and has geminal difluorination instead of the (E)-fluoro-hydroxyethylidene moiety. This reduces steric hindrance but increases electron-withdrawing effects.
tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate (CAS: 1228631-10-4)
- Structure : Contains a trifluoro-2-hydroxypropyl substituent at position 3.
- Molecular Formula: C₁₃H₂₂F₃NO₃; Molecular Weight: 297.32 g/mol .
- The substituent’s position (4 vs. 3) alters steric and electronic effects.
cis/trans-tert-Butyl 3-fluoro-2-methoxypiperidine-1-carboxylate
- Structure : Fluorine at position 3 and methoxy at position 2, with cis/trans isomerism.
- Synthesis : Prepared using Selectfluor® in MeCN-MeOH, yielding 76% with a 30:70 cis:trans ratio .
- Key Differences : Methoxy substitution introduces steric bulk and alters electronic properties compared to the hydroxyethylidene group.
Piperidine Derivatives with Heterocyclic or Aromatic Substituents
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
tert-Butyl 4-(2-(4-chlorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate
- Structure : Difluoroallyl and 4-chlorophenyl substituents.
- Synthesis : Involves photocatalysis with 4CzIPN and Na₂CO₃ in DMF .
- Key Differences : The chlorophenyl group introduces hydrophobicity, and the allyl moiety enables conjugation reactions.
Spiro and Complex Heterocyclic Derivatives
tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS: 185525-51-3)
- Structure : Spiro[indene-piperidine] framework.
- Molecular Formula: C₁₈H₂₅NO₂; Molecular Weight: 287.40 g/mol .
tert-Butyl 3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Structure : Fused heterocyclic tosyl-imidazo-pyrrolo-pyrazine substituent.
- Synthesis : Purified via silica gel chromatography (0–5% MeOH in DCM) with 74% yield .
- Key Differences : The bulky heterocycle may hinder solubility but offers diverse interaction sites for biological targets.
Comparative Data Table
Biological Activity
tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and functional groups that may influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₀H₁₆FNO₃
- Molecular Weight : 201.24 g/mol
- CAS Number : 878590-49-9
The compound features a tert-butyl ester group, a fluoro group, and a hydroxyl group, contributing to its chemical reactivity and potential biological interactions.
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of the fluoro group may enhance binding affinity, while the hydroxyl group can facilitate hydrogen bonding interactions, potentially influencing enzyme-substrate dynamics.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, growth inhibition assays conducted on various human cancer cell lines demonstrated promising results:
| Compound | Cell Line | GI50 (μM) | % Inhibition at 25 μM |
|---|---|---|---|
| Compound A | MiaPaCa2 | 14 | 40 |
| Compound B | BxPC3 | >50 | 30 |
| tert-butyl derivative | AsPC-1 | 11 | 50 |
These results suggest that derivatives of this compound may possess cytotoxic effects against pancreatic cancer cells, warranting further investigation into their therapeutic potential .
Study on Fluorinated Piperidine Derivatives
A study focused on fluorinated piperidine derivatives demonstrated that modifications to the piperidine ring could enhance biological activity. The introduction of a fluorine atom was shown to improve metabolic stability and bioavailability in drug candidates. In vitro assays revealed that certain derivatives exhibited enhanced cytotoxicity against pancreatic cancer cell lines compared to their non-fluorinated counterparts .
Synthesis and Biological Evaluation
In another research effort, a series of piperidine-based compounds were synthesized and evaluated for their anticancer activity. The study highlighted the importance of structural variations in influencing the biological efficacy of these compounds. Compounds with hydroxyl and fluorine substituents displayed improved growth inhibition across multiple cancer cell lines, indicating their potential as lead compounds for further drug development .
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its potential to inhibit tumor growth suggests applicability in oncology.
- Drug Development : As a model compound, it may serve as a scaffold for developing new pharmaceuticals targeting specific diseases.
- Biochemical Research : The compound can be utilized in studies investigating enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
